1-(2-Aminoethyl)piperidin-2-one
Overview
Description
1-(2-Aminoethyl)piperidin-2-one is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Aminoxyl-Mediated α-Cyanation
An electrochemical method for the cyanation of secondary piperidines, including 1-(2-Aminoethyl)piperidin-2-one, has been developed to diversify pharmaceutical building blocks. This process enables the synthesis of unnatural amino acids by cyanating the heterocycle adjacent to nitrogen, facilitating the creation of novel compounds for drug discovery and development (Lennox et al., 2018).
Spectroscopic Analysis and Molecular Structure
The molecular structure, spectroscopic properties (FT-IR, FT-Raman, NMR), and chemical reactivity of 1-Benzyl-4-(N-Boc-amino)piperidine, a related compound, were thoroughly investigated using Density Functional Theory (DFT). This research offers insights into the conformational preferences and reactive sites of piperidine derivatives, which are crucial for the development of targeted pharmaceuticals (Janani et al., 2020).
Enantioselective Synthesis of Chiral Piperidines
A novel approach for the enantioselective synthesis of chiral piperidines through radical-mediated δ C-H cyanation has been developed. This method incorporates a carbonyl equivalent selectively at the δ position, enabling the synthesis of chiral piperidines, a common structure found in many medicines. The use of a chiral Cu catalyst demonstrates the potential for creating highly enantioselective compounds for pharmaceutical applications (Zhang et al., 2019).
Multicomponent Reaction for Piperidine Scaffolds
A bismuth nitrate-catalyzed multicomponent reaction offers an efficient method for synthesizing densely functionalized piperidine scaffolds. This protocol operates under mild conditions, highlighting the compound's utility in creating complex molecules for drug synthesis and biological studies (Brahmachari & Das, 2012).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 1-(2-aminoethyl)piperidin-2-one, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications .
Result of Action
Piperidine derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
1-(2-aminoethyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-4-6-9-5-2-1-3-7(9)10/h1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDYQUTYAZWYEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594432 | |
Record name | 1-(2-Aminoethyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27578-61-6 | |
Record name | 1-(2-Aminoethyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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